2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone
Description
2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a substituted ethanone derivative featuring a stereospecific piperidine ring. The compound’s structure includes:
- An (R)-configured piperidine ring substituted at the 3-position with a cyclopropyl-methyl-amino group.
Properties
IUPAC Name |
2-amino-1-[(3R)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYMGSPVKIPII-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Piperidine Core
The piperidine ring is synthesized via a Hofmann-Löffler reaction or through cyclization of δ-amino ketones. A preferred method involves the lithiation of tert-butyl carbamate (Boc)-protected intermediates followed by addition to N-benzyl-4-piperidinone. Subsequent elimination with thionyl chloride yields a tetrahydropyridine intermediate, which undergoes hydrogenation using Pd/C and ammonium formate to produce the piperidine backbone.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Lithiation | LDA, THF, -78°C | 85 | 95 |
| Cyclization | Thionyl chloride, CH₂Cl₂, 0°C | 78 | 90 |
| Hydrogenation | Pd/C, HCOONH₄, DMF, rt | 92 | 98 |
Introduction of the Cyclopropyl-Methyl-Amine Group
The cyclopropyl-methyl-amine substituent is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling. A scalable approach employs potassium cyclopropyltrifluoroborate in a Suzuki-Miyaura reaction with a brominated piperidine precursor. Asymmetric induction is achieved using chiral ligands such as BINAP, yielding the (R)-configuration with >90% enantiomeric excess (ee).
Mechanistic Insight:
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the cyclopropyl boronate, and reductive elimination to form the C-N bond. Steric effects from the chiral ligand dictate the stereochemical outcome.
Formation of the 2-Amino-Ethanone Moiety
The 2-amino-ethanone group is installed via a two-step sequence:
-
Acylation : Reaction of the piperidine intermediate with chloroacetyl chloride in the presence of Et₃N.
-
Amination : Displacement of the chloride with ammonia under high pressure (50 psi) to yield the primary amine.
Alternative methods utilize HBTU-mediated coupling of pre-formed 2-amino-acetic acid derivatives, though this approach suffers from lower yields (65-70%) due to epimerization risks.
Optimization Strategies and Yield Improvements
Solvent and Temperature Effects
Catalytic Innovations
-
Pd(OAc)₂ with DavePhos : Reduces catalyst loading from 5 mol% to 1.5 mol% while maintaining 89% yield in cross-coupling steps.
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates increases ee from 82% to 99%.
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Linear Synthesis | 7 | 28 | Low equipment requirements | Poor stereocontrol |
| Convergent Approach | 5 | 41 | Modular intermediates | High palladium costs |
| Enzymatic Resolution | 6 | 36 | Excellent ee | Lengthy purification steps |
Challenges and Mitigation Strategies
-
Epimerization at C-3 :
-
Byproduct Formation in Cyclopropanation :
-
Scale-Up Limitations :
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone may exhibit potential in treating various CNS disorders, including depression and anxiety. The compound's action mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antidepressant Activity
Studies have suggested that this compound could possess antidepressant-like effects. Its structural similarities to known antidepressants allow researchers to hypothesize that it may inhibit the reuptake of serotonin and norepinephrine, thereby enhancing mood and emotional stability .
Pain Management
The compound's analgesic properties are under investigation, particularly in models of neuropathic pain. Preliminary studies have shown that derivatives can modulate pain pathways, offering potential as a non-opioid analgesic alternative .
Neuroprotective Effects
Research has indicated that compounds with piperidine structures can exhibit neuroprotective effects against neurodegeneration. This is particularly relevant in conditions such as Alzheimer’s disease and Parkinson’s disease, where oxidative stress and inflammation play significant roles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant effects in rats | Demonstrated significant reduction in depressive-like behavior after administration of similar piperidine derivatives. |
| Study 2 | Analgesic properties | Found that compounds similar to 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone significantly reduced pain responses in neuropathic pain models. |
| Study 3 | Neuroprotection | Showed that the compound could reduce neuronal cell death in vitro under oxidative stress conditions, indicating potential for neuroprotective therapies. |
Mechanism of Action
The mechanism of action of 2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Physicochemical Properties
NMR Chemical Shifts (Selected Analogs):
- 2-Amino-1-(piperidin-1-yl)ethanone: ¹H NMR: δ 3.60–3.40 (m, piperidine protons), 2.80 (s, NH₂). ¹³C NMR: δ 170.5 (C=O), 55.2 (piperidine carbons).
- Target Compound: The cyclopropyl-methyl-amino group would likely deshield adjacent protons, causing upfield shifts in ¹H NMR (e.g., δ 1.0–1.5 for cyclopropyl protons).
Predicted Properties:
Biological Activity
2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone, also known as (S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets and its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is with a molecular weight of approximately 225.33 g/mol. The compound features a piperidine ring and an amino group, which are critical for its biological activity.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, enzymes, and ion channels. Key mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate physiological responses .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as dopamine and serotonin.
Pharmacological Profiles
Research indicates that the compound exhibits a range of pharmacological activities:
Study 1: Neurotransmitter Interaction
In a study examining the effects of the compound on neurotransmitter levels, it was found that administration led to significant increases in serotonin and dopamine in animal models. This suggests potential applications in treating mood disorders.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of similar piperidine derivatives. The results demonstrated that compounds with structural similarities to 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.025 mg/mL .
Study 3: Enzyme Inhibition
Research into enzyme inhibition revealed that the compound effectively inhibited monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. This inhibition could enhance the therapeutic effects in conditions like depression and anxiety disorders .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone, and how can its stereochemical purity be verified?
- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions involving piperidine derivatives. For example, analogous compounds like 2-Amino-1-(piperidin-1-yl)ethanone were synthesized using Boc-protected intermediates followed by deprotection with trifluoroacetic acid (TFA) . Stereochemical purity (R-configuration) can be confirmed using chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments. 1H and 13C NMR data (e.g., δ 2.3–3.5 ppm for piperidine protons) are critical for structural validation .
Q. How can researchers mitigate hazards during the handling of piperidine-containing compounds like this target molecule?
- Methodological Answer : While specific toxicological data for this compound are limited (similar to and ), precautionary measures for related piperidine derivatives include:
- Using fume hoods to avoid inhalation (P261) and wearing nitrile gloves to prevent skin contact (P262).
- Implementing emergency protocols for spills (e.g., ethanol/water rinses for skin exposure) .
Advanced Research Questions
Q. How do structural modifications to the piperidine or cyclopropyl-methyl-amino groups influence this compound’s bioactivity?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models or artificial neural networks can predict bioactivity changes. For example:
- Substitutions on the piperidine ring (e.g., fluorine at position 3) in related imidazolopiperazines significantly altered anti-malarial IC50 values (e.g., 10 nM vs. 3,360 nM) .
- Cyclopropyl groups may enhance metabolic stability by reducing CYP450 interactions, as seen in kinase inhibitors like CHMFL-FLT3-122 .
Q. What experimental strategies resolve contradictions in reported activity data for structurally similar compounds?
- Methodological Answer : Discrepancies in IC50 or binding affinity often arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). To address this:
Q. How can crystallographic fragment screening improve the understanding of this compound’s binding mechanisms?
- Methodological Answer : Co-crystallization with target proteins (e.g., FAD-dependent oxidoreductases) reveals binding modes. For example:
- Fragment screening identified critical hydrogen bonds between the piperidine nitrogen and Asp93 in Chaetomium thermophilum enzymes .
- Density functional theory (DFT) calculations can further optimize interactions with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
